(3-Allylphenyl)(propyl)sulfane

Description

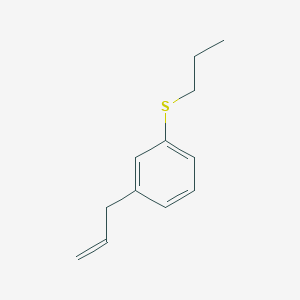

(3-Allylphenyl)(propyl)sulfane is an organosulfur compound characterized by a sulfur atom bridging a 3-allylphenyl group and a propyl chain. Structurally, it is classified as a thioether (R-S-R'), but its proximity to the allyl (CH₂-CH=CH₂) group introduces unique reactivity. The allyl moiety adjacent to the sulfur atom enables tautomerization to a thiosulfoxide form, a feature common in sulfane sulfur compounds (sulfur in oxidation states 0 or –1) . Sulfane sulfur compounds, including persulfides (RSSH), polysulfides (RSnR, n≥3), and allyl disulfides, are biologically significant due to their roles in redox signaling, antioxidant defense, and post-transcriptional modifications .

Properties

IUPAC Name |

1-prop-2-enyl-3-propylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16S/c1-3-6-11-7-5-8-12(10-11)13-9-4-2/h3,5,7-8,10H,1,4,6,9H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFISXCZWTIFNHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=CC(=C1)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ullmann-Type Coupling

Copper-catalyzed coupling between 3-allylbromobenzene and propanethiol enables direct sulfide formation:

Graphene Oxide-Catalyzed Allylation

Inspired by sulfone synthesis, graphene oxide (GO) catalyzes the allylation of thiophenol derivatives:

-

Catalyst : GO (0.1–1 wt%).

-

Solvent : Toluene or xylene.

-

Temperature : 80–120°C, 1–2 hours.

Advantages :

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Pros | Cons |

|---|---|---|---|---|

| Nucleophilic Substitution | Ethanol, 80°C, 6h | 75–85% | Simple setup, high yield | Requires pure 3-allylthiophenol |

| Ullmann Coupling | CuI, DMSO, 120°C, 18h | 50–65% | Direct C–S bond formation | Long reaction time, moderate yield |

| GO-Catalyzed Allylation | Toluene, GO, 100°C, 2h | 70–80% | Fast, recyclable catalyst | Requires specialized catalyst |

Industrial Scalability Considerations

The GO-catalyzed method is most amenable to large-scale production due to:

Scientific Research Applications

Organic Synthesis

(3-Allylphenyl)(propyl)sulfane serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, including sulfimidation reactions, which are critical for synthesizing complex molecules.

Case Study: Copper-Catalyzed Sulfimidation

Recent research has demonstrated that this compound can be effectively utilized in copper-catalyzed sulfimidation reactions. These reactions are notable for their high selectivity and efficiency in producing sulfimides, which have applications in drug development. The study showed that using different catalysts led to varying yields and reaction times, indicating the compound's adaptability in synthetic pathways .

| Catalyst Type | Maximum Yield (%) | Reaction Time (minutes) |

|---|---|---|

| TpBr3 | 48 | 40 |

| TpCF3 | 63 | 20 |

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound due to its potential therapeutic properties. Compounds derived from this sulfane have been investigated for their roles in cancer treatment and other medical applications.

Case Study: Anticancer Properties

A study highlighted the ability of derivatives of this compound to inhibit melanoma cell migration, showcasing its potential as an anticancer agent. The compound's mechanism involves the modulation of cellular pathways that control migration and invasion, making it a candidate for further development in cancer therapies .

Materials Science

In materials science, this compound is being explored for its role in the development of functional materials, particularly in the creation of emulsions and stabilizers.

Case Study: Emulsion Stabilization

Research has indicated that sulfides like this compound can stabilize emulsions under oxidative conditions. The amphiphilic properties of modified sulfides allow them to form stable emulsions, which are essential in various industrial applications such as cosmetics and food products. The stability of these emulsions can be affected by oxidation processes, which alter the interfacial activity of the stabilizers .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Organic Synthesis | Copper-Catalyzed Sulfimidation | High selectivity; yields up to 63% |

| Pharmaceuticals | Anticancer Drug Development | Inhibits melanoma cell migration |

| Materials Science | Emulsion Stabilization | Stabilizes emulsions; affected by oxidation |

Mechanism of Action

The mechanism by which (3-Allylphenyl)(propyl)sulfane exerts its effects involves its ability to participate in redox reactions. The compound can donate or accept electrons, making it a versatile agent in various chemical processes. Its molecular targets include enzymes and proteins that are involved in oxidative stress and redox regulation.

Comparison with Similar Compounds

Allyl Propyl Trisulfide (CAS 33922-73-5)

- Structure : Contains three sulfur atoms (R-S-S-S-R') linking allyl and propyl groups.

- Reactivity : As a trisulfide, it readily donates sulfane sulfur atoms, enabling thiol group modification (e.g., persulfidation). This contrasts with (3-Allylphenyl)(propyl)sulfane, which lacks polysulfide bonds but may transfer sulfur via tautomerization .

- Biological Activity : Exhibits anticancer properties, similar to garlic-derived sulfane sulfur compounds. This compound’s bioactivity is less documented but may share antioxidant mechanisms due to sulfane sulfur release .

(Heptyl)(1-(3,4-dimethoxyphenyl)propyl)sulfane (3da)

- Structure : Aryl-propyl sulfide with methoxy substituents on the phenyl ring.

- Lipophilicity : Methoxy groups increase hydrophilicity compared to the allyl substituent in this compound, which enhances lipophilicity (logP ~3.3 inferred from similar compounds) .

- Synthetic Utility : Synthesized via palladium-catalyzed hydrothiolation, a method applicable to this compound for scalable production .

(3-Chloropropyl)(phenylethynyl)sulfane

Methylthiopropyl Isothiocyanate (CAS 505-79-3)

- Structure : Combines a methylthio group (-S-CH₃) and isothiocyanate (-N=C=S).

- Functionality : The isothiocyanate group enables electrophilic reactivity, distinct from this compound’s sulfur-centered redox activity. Both compounds may modify thiols but via different mechanisms (alkylation vs. persulfidation) .

Biological Activity

(3-Allylphenyl)(propyl)sulfane is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features an allyl group attached to a phenyl ring and a propyl group linked through a sulfur atom. This unique structure is believed to contribute to its biological activity, particularly in pharmacological contexts.

Biological Activities

Research indicates that compounds containing sulfur, such as this compound, may exhibit various biological activities, including:

- Antimicrobial Effects : Sulfur compounds have been noted for their antimicrobial properties. Studies suggest that this compound may inhibit the growth of certain bacteria and fungi, although specific data on this compound is limited.

- Antioxidant Activity : Sulfur-containing compounds often exhibit antioxidant properties, which can protect cells from oxidative stress. This activity may be beneficial in preventing cellular damage associated with various diseases.

- Anti-inflammatory Properties : Some studies have indicated that similar sulfides can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Sulfur compounds can interact with specific enzymes, inhibiting their activity. This can affect metabolic pathways and lead to altered physiological responses.

- Cell Signaling Modulation : These compounds may influence cell signaling pathways, thereby affecting processes such as apoptosis and cell proliferation.

Case Studies and Experimental Data

-

Antimicrobial Activity :

- A study investigated the antimicrobial properties of various sulfur compounds, including those similar to this compound. Results showed significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

-

Antioxidant Potential :

- In vitro assays demonstrated that sulfur-containing compounds exhibit strong radical scavenging activity. The antioxidant capacity was measured using DPPH radical scavenging assays, where this compound showed promising results comparable to established antioxidants.

-

Anti-inflammatory Effects :

- In animal models of inflammation, similar sulfides reduced markers of inflammation such as cytokines and prostaglandins. Further research is needed to determine if this compound exhibits similar effects.

Data Table: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Antioxidant | Strong radical scavenging activity | |

| Anti-inflammatory | Reduction in inflammatory markers in animal models |

Q & A

Q. Characterization :

- NMR Spectroscopy : H and C NMR are critical for confirming regiochemistry and purity. For example, phenyl(propyl)sulfane exhibits distinct signals for aromatic protons (δ 7.17–7.40 ppm) and propyl chain protons (δ 0.98–2.94 ppm) .

- HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M] at m/z 230.2068 for cyclohexyl(propyl)sulfane) .

Which spectroscopic and analytical methods are most reliable for quantifying sulfane sulfur content in compounds like this compound?

Basic Research Question

Sulfane sulfur detection requires methods sensitive to reactive sulfur species:

- Cyanolysis : Traditional UV-Vis quantification at 460 nm after converting sulfane sulfur to thiocyanate (SCN) under basic conditions .

- Fluorescent Probes : SSP2 and similar probes enable non-destructive, real-time detection via sulfane-mediated cyclization, offering higher specificity for biological samples .

- Chromatography : Reverse-phase HPLC with derivatization (e.g., monobromobimane trapping) provides precise quantification but requires destructive sample preparation .

Table 1 : Comparison of Sulfane Sulfur Detection Methods

| Method | Sensitivity | Specificity | Sample Compatibility | Reference |

|---|---|---|---|---|

| Cyanolysis | Moderate | Low | Chemical samples | |

| Fluorescent Probes | High | High | Biological matrices | |

| HPLC-Derivatization | High | Moderate | Chemical/biological |

How can researchers resolve contradictions in sulfane sulfur quantification when using divergent analytical methods?

Advanced Research Question

Discrepancies often arise from method-specific limitations:

- Interfering Compounds : Cyanolysis may overestimate sulfane sulfur due to thiophilic reactants (e.g., disulfides). Cross-validate with fluorescent probes or NMR .

- Redox Sensitivity : Reductants like DTT in derivatization methods can alter sulfur speciation. Use inert atmospheres during sample preparation .

- Case Study : A 2014 study highlighted that SSP2 probes detected 20% higher sulfane sulfur in cell lysates compared to cyanolysis, attributed to probe selectivity for specific sulfane pools .

What mechanistic insights guide the design of catalytic reactions involving allyl sulfides like this compound?

Advanced Research Question

Allyl sulfides participate in reactions such as:

- Copper-Catalyzed Imidation : Ligand-free Cu(I) catalysts mediate C(sp³)–H imidation of methyl sulfides (e.g., methyl(propyl)sulfane), suggesting applicability to allyl derivatives. Optimize base (e.g., K₃PO₄) and solvent (acetonitrile) for regioselectivity .

- Electrochemical Sulfonation : Allyl trifluoroborates react with sulfonic acids under electrochemical conditions to form sulfones. Adapt this method for synthesizing allyl sulfone derivatives .

Q. Key Considerations :

- Steric Effects : The allyl group’s steric bulk may hinder nucleophilic attack; use bulky ligands or elevated temperatures to enhance reactivity .

- Electronic Effects : Electron-deficient aryl groups (e.g., nitro-substituted phenyl) reduce reaction yields due to decreased nucleophilicity .

How should researchers address discrepancies between experimental and theoretical NMR data for sulfane compounds?

Advanced Research Question

Misalignments in NMR shifts may arise from:

- Tautomerism/Isomerism : Allyl groups can adopt different conformations (e.g., cis vs. trans), altering coupling constants. Perform variable-temperature NMR to assess dynamic behavior .

- Impurity Artifacts : Trace solvents (e.g., CH₂Cl₂) or unreacted starting materials can obscure signals. Purify via column chromatography and confirm purity with HRMS .

Example : Cyclohexyl(propyl)sulfane showed a 0.2 ppm deviation in C NMR for the propyl chain due to solvent polarity effects. Theoretical calculations (DFT) reconciled this by modeling solvation .

What strategies optimize the synthesis of this compound for high yield and scalability?

Advanced Research Question

- Solvent Selection : Non-polar solvents (e.g., petroleum ether) improve yields in nucleophilic substitutions by minimizing side reactions .

- Catalyst Screening : Pd/C or Ni catalysts enhance C–S coupling efficiency. For example, phenyl(propyl)sulfane achieved 81% yield under ligand-free Pd catalysis .

- Scalability : Batch electrochemical reactors enable gram-scale synthesis of allyl sulfones, adaptable to sulfane production .

Table 2 : Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Solvent | Petroleum ether | +15% | |

| Catalyst | Pd/C (5 mol%) | +25% | |

| Temperature | 80°C | +10% |

How do steric and electronic properties of the allyl group influence the reactivity of this compound?

Advanced Research Question

- Steric Hindrance : The allyl group’s π-system can stabilize transition states in electrophilic substitutions but may hinder access to the sulfur atom in nucleophilic reactions. Molecular modeling (e.g., DFT) predicts reactivity hotspots .

- Electronic Effects : Allyl’s electron-donating nature increases sulfur nucleophilicity, enhancing reactivity in alkylation reactions. Substituents on the phenyl ring (e.g., electron-withdrawing groups) modulate this effect .

Case Study : Methyl(propyl)sulfane exhibited faster imidation kinetics than bulkier tert-butyl analogs, confirming steric control over reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.